4-[(Carboxymethyl)amino]benzene-1,3-dicarboxylic acid
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Overview
Description
4-[(Carboxymethyl)amino]isophthalic acid is an organic compound with a semi-rigid structure, characterized by the presence of carboxymethyl and amino groups attached to an isophthalic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Carboxymethyl)amino]isophthalic acid typically involves the reaction of isophthalic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often include heating the mixture to facilitate the reaction and ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 4-[(Carboxymethyl)amino]isophthalic acid can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-[(Carboxymethyl)amino]isophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions result in a variety of derivatives with different functional groups .
Scientific Research Applications
4-[(Carboxymethyl)amino]isophthalic acid has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[(Carboxymethyl)amino]isophthalic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For instance, in drug delivery systems, the compound can form complexes with therapeutic agents, enhancing their stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
5-[(Carboxymethyl)amino]isophthalic acid: Similar in structure but with different coordination properties.
4-[(Carboxymethyl)amino]terephthalic acid: Another related compound with a different arrangement of functional groups.
Uniqueness
4-[(Carboxymethyl)amino]isophthalic acid is unique due to its semi-rigid structure and the presence of both carboxymethyl and amino groups, which provide versatile coordination sites. This makes it particularly useful in the synthesis of complex materials and in various scientific applications .
Properties
CAS No. |
4435-99-8 |
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Molecular Formula |
C10H9NO6 |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
4-(carboxymethylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H9NO6/c12-8(13)4-11-7-2-1-5(9(14)15)3-6(7)10(16)17/h1-3,11H,4H2,(H,12,13)(H,14,15)(H,16,17) |
InChI Key |
RGJWPDKBCQVLNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)NCC(=O)O |
Origin of Product |
United States |
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